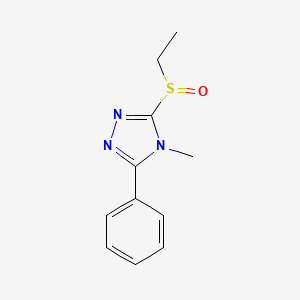

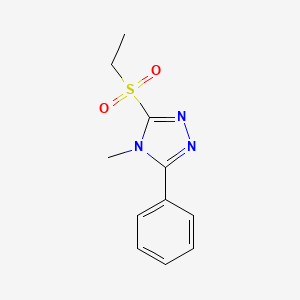

4H-1,2,4-Triazole, 3-(ethylsulfonyl)-4-methyl-5-phenyl-

货号:

B3185503

CAS 编号:

116850-45-4

分子量:

251.31 g/mol

InChI 键:

KGRKSAKMQXDVHO-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4H-1,2,4-Triazole, 3-(ethylsulfonyl)-4-methyl-5-phenyl-” is a type of 1,2,4-triazole derivative. Triazole derivatives are unique heterocyclic compounds that are present in an array of pharmaceuticals and biologically important compounds . They are used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds involves the use of 3-amino-1,2,4-triazole . This compound acts as an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles . An environmentally benign synthesis of various 3,4,5-trisubstituted 1,2,4-triazoles and N-fused 1,2,4-triazoles has been reported, involving ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes using polyethylene glycol as a recyclable reaction medium .Molecular Structure Analysis

1,2,4-Triazoles are five-membered nitrogen heterocycles that have significant effects on the process of discovering new structures for pharmaceutical applications . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazoles are diverse. For instance, 3-amino-1,2,4-triazole is an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles . Another example is the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles can vary depending on their specific structure. For instance, 4H-1,2,4-triazole-3-sulfonamide has a molecular weight of 148.15 and is a powder at room temperature .作用机制

安全和危害

属性

CAS 编号 |

116850-45-4 |

|---|---|

分子式 |

C11H13N3O2S |

分子量 |

251.31 g/mol |

IUPAC 名称 |

3-ethylsulfonyl-4-methyl-5-phenyl-1,2,4-triazole |

InChI |

InChI=1S/C11H13N3O2S/c1-3-17(15,16)11-13-12-10(14(11)2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |

InChI 键 |

KGRKSAKMQXDVHO-UHFFFAOYSA-N |

SMILES |

CCS(=O)(=O)C1=NN=C(N1C)C2=CC=CC=C2 |

规范 SMILES |

CCS(=O)(=O)C1=NN=C(N1C)C2=CC=CC=C2 |

| 116850-45-4 | |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

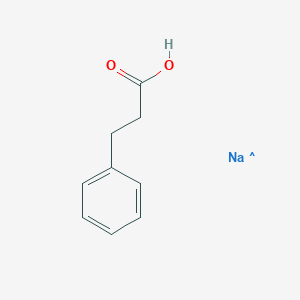

Benzenepropanoic acid, sodium salt (1:1)

Cat. No.: B3185425

CAS No.: 114-84-1

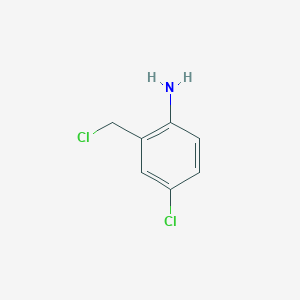

4-Chloro-2-(chloromethyl)aniline

Cat. No.: B3185426

CAS No.: 114060-06-9

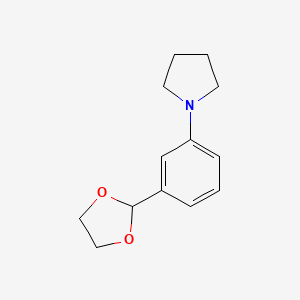

2-(3-Pyrrolidinophenyl)-1,3-dioxolane

Cat. No.: B3185429

CAS No.: 1141669-90-0

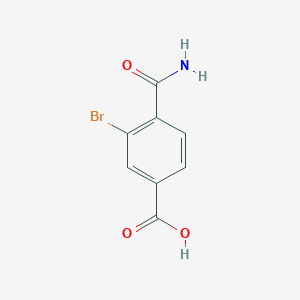

3-Bromo-4-carbamoylbenzoic acid

Cat. No.: B3185441

CAS No.: 1149386-07-1